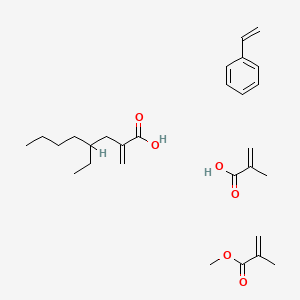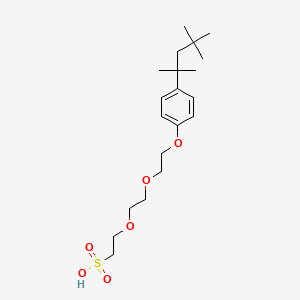
5-Methyl-3-phenyl-1H-indazole
Overview
Description
5-Methyl-3-phenyl-1H-indazole: is a heterocyclic compound that belongs to the indazole family. Indazoles are known for their diverse biological activities and are commonly found in various pharmaceuticals and agrochemicals. The structure of this compound consists of a fused benzene and pyrazole ring system, with a methyl group at the 5-position and a phenyl group at the 3-position.
Mechanism of Action
Target of Action
5-Methyl-3-phenyl-1H-indazole is a derivative of indazole, a heterocyclic aromatic organic compound . Indazole-containing compounds have a wide variety of medicinal applications, including anti-inflammatory, antimicrobial, anti-HIV, anticancer, hypoglycemic, antiprotozoal, and antihypertensive agents . .
Mode of Action
Indazole derivatives are known to interact with their targets and cause changes that result in their medicinal properties . For example, some indazole derivatives have been found to inhibit cell growth of many neoplastic cell lines at concentrations lower than 1 μM, causing a block in the G0–G1 phase of the cell cycle .
Biochemical Pathways
Indazole derivatives are known to affect various biochemical pathways, contributing to their wide range of biological properties .
Result of Action
Some indazole derivatives have been found to inhibit cell growth of many neoplastic cell lines .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Methyl-3-phenyl-1H-indazole can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For example, the reaction of 2-phenylhydrazine with 2-methylbenzaldehyde in the presence of an acid catalyst can yield this compound. Another method involves the use of transition metal-catalyzed reactions, such as palladium-catalyzed cross-coupling reactions, to form the indazole ring system.
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of catalysts, solvents, and reaction temperatures are crucial factors in the industrial synthesis process.
Chemical Reactions Analysis
Types of Reactions: 5-Methyl-3-phenyl-1H-indazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the indazole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield indazole oxides, while substitution reactions can introduce various functional groups onto the indazole ring.
Scientific Research Applications
Chemistry: 5-Methyl-3-phenyl-1H-indazole is used as a building block in the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: The compound has shown potential in biological studies due to its ability to interact with various biological targets. It is often used in the development of new drugs and therapeutic agents.
Medicine: In medicinal chemistry, this compound is explored for its potential pharmacological properties, including anti-inflammatory, anticancer, and antimicrobial activities.
Industry: The compound is used in the production of agrochemicals and other industrial applications where indazole derivatives are required.
Comparison with Similar Compounds
3-Phenyl-1H-indazole: Lacks the methyl group at the 5-position.
5-Methyl-1H-indazole: Lacks the phenyl group at the 3-position.
1H-Indazole: The parent compound without any substituents.
Uniqueness: 5-Methyl-3-phenyl-1H-indazole is unique due to the presence of both the methyl and phenyl groups, which can influence its chemical reactivity and biological activity. The combination of these substituents can enhance its interactions with specific molecular targets, making it a valuable compound in various research and industrial applications.
Properties
IUPAC Name |
5-methyl-3-phenyl-1H-indazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2/c1-10-7-8-13-12(9-10)14(16-15-13)11-5-3-2-4-6-11/h2-9H,1H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKFJFOATAKURAK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)NN=C2C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40346212 | |
| Record name | 5-Methyl-3-phenyl-1H-indazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40346212 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
57614-16-1 | |
| Record name | 5-Methyl-3-phenyl-1H-indazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40346212 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does 1-[3-(dimethylamino)propyl]-5-methyl-3-phenyl-1H-indazole (FS-32) interact with its target and what are the downstream effects?
A1: While the precise mechanism of action of FS-32 is still under investigation, research suggests it may exert its antidepressant effects through several pathways. [] FS-32 demonstrates anti-reserpine activity, suggesting an interaction with monoamine neurotransmission. [] Additionally, it exhibits catecholaminergic potentiation, indicating an enhancement of neurotransmitter activity. [] Unlike some tricyclic antidepressants, FS-32 shows a distinct pattern in norepinephrine potentiation tests, hinting at a potentially unique mode of action. [] Moreover, FS-32 inhibits norepinephrine uptake, albeit to a lesser extent than imipramine. [] Further research is needed to fully elucidate its primary targets and downstream effects.
Q2: What is known about the structure-activity relationship (SAR) of 1-[3-(dimethylamino)propyl]-5-methyl-3-phenyl-1H-indazole (FS-32)?
A2: The research highlights that both FS-32 and its N-desmethylated derivative, FS97, exhibit distinct pharmacological profiles. [] Notably, FS97 demonstrates a preference for inhibiting type B monoamine oxidase (MAO-B), an enzyme involved in neurotransmitter breakdown. [] This selectivity suggests that structural modifications to the FS-32 scaffold, specifically the N-desmethylation, can significantly influence its interaction with biological targets and potentially lead to distinct therapeutic applications. Further investigations exploring different structural modifications are necessary to fully understand the SAR of this class of compounds.
Q3: What preclinical studies have been conducted to assess the efficacy of 1-[3-(dimethylamino)propyl]-5-methyl-3-phenyl-1H-indazole (FS-32)?
A3: Preclinical studies in animal models demonstrate that FS-32 exhibits promising antidepressant-like effects. [] For instance, FS-32 effectively suppresses isolation-induced fighting behavior in animals without significantly affecting motor coordination, suggesting a potential for improved side effect profiles compared to some existing antidepressants. [] Additionally, FS-32 modulates the duration of afterdischarges elicited by electrical stimulation in specific brain regions, such as the amygdala and hippocampus, without inducing significant changes in brainwave activity. [] These findings further support the potential of FS-32 as a therapeutic agent for mood disorders.
Q4: How does 1-[3-(dimethylamino)propyl]-5-methyl-3-phenyl-1H-indazole (FS-32) compare to existing antidepressants like imipramine?
A4: While both FS-32 and imipramine demonstrate antidepressant-like effects, their pharmacological profiles differ in several key aspects. [] For instance, FS-32 exhibits a dose-dependent anti-reserpine effect, whereas imipramine shows a bell-shaped dose-response pattern. [] Furthermore, FS-32 appears to have a less pronounced peripheral anticholinergic action compared to imipramine, potentially leading to fewer side effects associated with this mechanism. [] These differences highlight the potential of FS-32 as a novel antidepressant with a unique pharmacological profile.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(1S,5S,9R)-12-methyl-5-phenyl-6-oxa-12-azatricyclo[7.2.1.02,7]dodec-2(7)-en-3-one](/img/structure/B1607305.png)




![Dibenzo[b,f][1,5]diazocine-6,12(5H,11H)-dione](/img/structure/B1607314.png)





![2-[N-(2-hydroxyethyl)-4-phenyldiazenylanilino]ethanol](/img/structure/B1607323.png)


